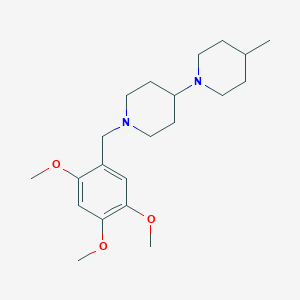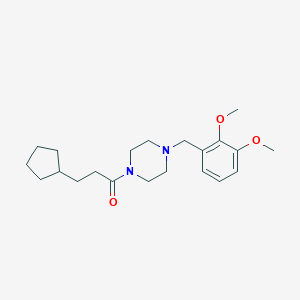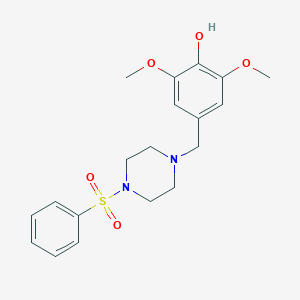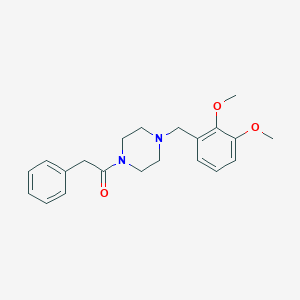
4-Methyl-1'-(2,4,5-trimethoxybenzyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1'-(2,4,5-trimethoxybenzyl)-1,4'-bipiperidine, commonly known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2012 and has become a popular research chemical in recent years due to its high potency and selectivity for the CB1 receptor.
Mécanisme D'action
MMB-2201 acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. It binds to the receptor and activates it, resulting in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of the CB1 receptor by MMB-2201 results in a range of biochemical and physiological effects, including the release of neurotransmitters such as dopamine and serotonin, which play a key role in regulating mood, appetite, and pain perception. It also has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB-2201 in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise and targeted studies. However, its use is limited by the lack of long-term safety data and the potential for abuse and dependence.
Orientations Futures
There are several future directions for research on MMB-2201, including its potential as a therapeutic agent for various medical conditions, the development of new synthetic cannabinoids with improved safety profiles, and the study of the long-term effects of synthetic cannabinoids on the brain and central nervous system. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of MMB-2201.
Méthodes De Synthèse
The synthesis of MMB-2201 involves the reaction of 2,4,5-trimethoxybenzyl chloride with 4-methylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain pure MMB-2201.
Applications De Recherche Scientifique
MMB-2201 has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been used in research to study the effects of cannabinoids on the CB1 receptor and their potential as therapeutic agents.
Propriétés
Formule moléculaire |
C21H34N2O3 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-methyl-1-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperidine |
InChI |
InChI=1S/C21H34N2O3/c1-16-5-11-23(12-6-16)18-7-9-22(10-8-18)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3 |
Clé InChI |
HLFVGCRPYPOGGI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
SMILES canonique |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)



![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)

![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
